molecular formula C14H16FN3O3S2 B12199665 N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B12199665
M. Wt: 357.4 g/mol
InChI Key: CKFOXSXPJGNUHO-UHFFFAOYSA-N
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Description

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound that features a thiadiazole ring, a fluorobenzyl group, and a sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves multiple steps. One common approach is the reaction of 2-fluorobenzyl chloride with thiadiazole derivatives under basic conditions to form the intermediate compound. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. The final step involves the amidation reaction with 3-methylbutanamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorobenzyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
  • N-(5-((2-bromobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
  • N-(5-((2-iodobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Uniqueness

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16FN3O3S2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C14H16FN3O3S2/c1-9(2)7-12(19)16-13-17-18-14(22-13)23(20,21)8-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,17,19)

InChI Key

CKFOXSXPJGNUHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2F

Origin of Product

United States

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